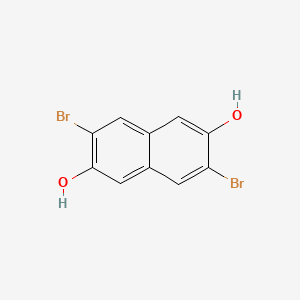
3,7-Dibromo-2,6-dihydroxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dibromo-2,6-dihydroxynaphthalene: is an organic compound with the molecular formula C10H6Br2O2 It is a derivative of naphthalene, characterized by the presence of two bromine atoms and two hydroxyl groups at specific positions on the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,7-Dibromo-2,6-dihydroxynaphthalene can be synthesized through the bromination of 2,6-dihydroxynaphthalene. The reaction typically involves the use of a brominating agent such as bromine or a bromine-containing compound in an appropriate solvent. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure selective bromination at the 3 and 7 positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction is typically carried out in large reactors with precise control over reaction parameters to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: 3,7-Dibromo-2,6-dihydroxynaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atoms or reduce the hydroxyl groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products:
Substitution Reactions: Products include substituted naphthalenes with various functional groups replacing the bromine atoms.
Oxidation Reactions: Products include naphthoquinones or other oxidized derivatives.
Reduction Reactions: Products include dehalogenated naphthalenes or reduced hydroxyl derivatives.
Scientific Research Applications
3,7-Dibromo-2,6-dihydroxynaphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor for various functionalized naphthalene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3,7-dibromo-2,6-dihydroxynaphthalene involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and interactions. The compound can form hydrogen bonds, participate in redox reactions, and undergo substitution reactions, which contribute to its biological and chemical activities. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
3,6-Dibromo-2,7-dihydroxynaphthalene: Similar structure but with bromine atoms at different positions.
2,6-Dihydroxynaphthalene: Lacks bromine atoms, making it less reactive in certain substitution reactions.
2,7-Dibromo-1,6-dihydroxynaphthalene: Another isomer with different substitution patterns.
Uniqueness: 3,7-Dibromo-2,6-dihydroxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of bromine atoms at the 3 and 7 positions, along with hydroxyl groups at the 2 and 6 positions, allows for selective reactions and interactions that are not possible with other isomers or derivatives.
Properties
IUPAC Name |
3,7-dibromonaphthalene-2,6-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Br2O2/c11-7-1-5-3-10(14)8(12)2-6(5)4-9(7)13/h1-4,13-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFVYIDRZOOMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(C(=CC2=CC(=C1O)Br)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(2S,3R)-2-(6-methoxypyridin-3-yl)oxolan-3-yl]propanamide](/img/structure/B2719703.png)
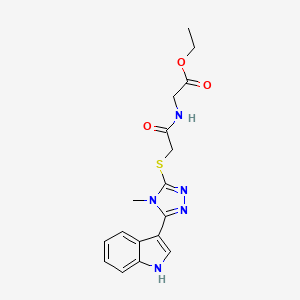
![lithium(1+) ion 3-methylimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2719705.png)
![N-[2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]-2-phenoxypropanamide](/img/structure/B2719706.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)acetamide](/img/structure/B2719711.png)
![2-((3-(3-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide](/img/structure/B2719712.png)
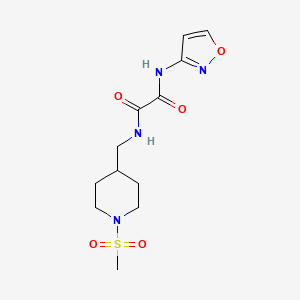
![2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-fluorophenyl)methoxy]phenol](/img/structure/B2719714.png)
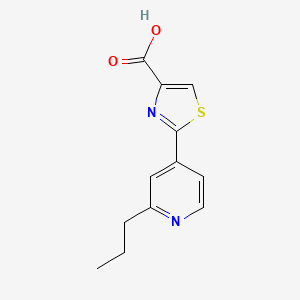
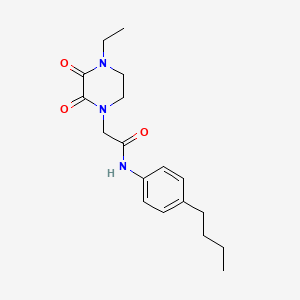
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]oxane-4-carboxamide](/img/structure/B2719721.png)
![N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2719722.png)
